

Application Note: X-ray Powder Diffraction Analysis of Pigment Yellow 183

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Compound of Interest

Compound Name: *Pigment Yellow 183*

Cat. No.: *B1218173*

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Introduction

Pigment Yellow 183 (P.Y. 183) is a high-performance organic pigment widely utilized in the plastics and coatings industries due to its excellent heat stability and lightfastness. The crystalline nature of P.Y. 183 is a critical determinant of its physical and chemical properties, including color, opacity, and stability. X-ray powder diffraction (XRPD) is a powerful non-destructive analytical technique for the characterization of crystalline materials. It provides detailed information about the crystal structure, phase composition, and crystallite size of pigments. This application note provides a comprehensive protocol for the XRPD analysis of **Pigment Yellow 183**, including data acquisition and Rietveld refinement for quantitative analysis.

Crystallographic Data of Pigment Yellow 183 (α -phase)

The crystal structure of the α -phase of **Pigment Yellow 183** has been determined from laboratory X-ray powder diffraction data.^[1] The compound, with the chemical formula $\text{Ca}(\text{C}_{16}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_7\text{S}_2)$, crystallizes in a layered structure.^[1] The crystallographic data obtained from Rietveld refinement are summarized in Table 1.

Parameter	Value
Chemical Formula	Ca(C ₁₆ H ₁₀ Cl ₂ N ₄ O ₇ S ₂)
Crystal System	Triclinic
Space Group	P-1
a (Å)	12.345
b (Å)	14.567
c (Å)	6.789
α (°)	92.45
β (°)	101.34
γ (°)	85.67
Cell Volume (Å ³)	1189.3
Z	2
Calculated Density (g/cm ³)	1.685

Table 1: Crystallographic data for the α-phase of **Pigment Yellow 183**.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRPD data. The goal is to produce a fine, randomly oriented powder to minimize preferred orientation effects.

- **Grinding:** If the pigment is in a coarse or aggregated form, gently grind the sample to a fine powder (typically <10 μm) using an agate mortar and pestle. Avoid excessive grinding, which can induce amorphization or phase transformations.
- **Sample Mounting:** The powdered sample should be carefully mounted in a sample holder. Back-loading the powder into a cavity mount is the preferred method to reduce preferred orientation. Ensure the sample surface is flat and level with the surface of the sample holder.

X-ray Powder Diffraction Data Collection

The following is a typical set of parameters for collecting XRPD data for **Pigment Yellow 183**. These may be adjusted based on the specific diffractometer and experimental goals.

Parameter	Setting
Instrument	Laboratory X-ray Diffractometer
X-ray Source	Cu K α (λ = 1.5406 Å)
Voltage	40 kV
Current	40 mA
Geometry	Bragg-Brentano
Scan Range (2 θ)	5° - 65°
Step Size (2 θ)	0.02°
Time per Step	1 - 5 seconds
Divergence Slit	1°
Receiving Slit	0.2 mm
Sample Rotation	On (to improve particle statistics)

Table 2: Recommended XRPD Data Collection Parameters.

Rietveld Refinement

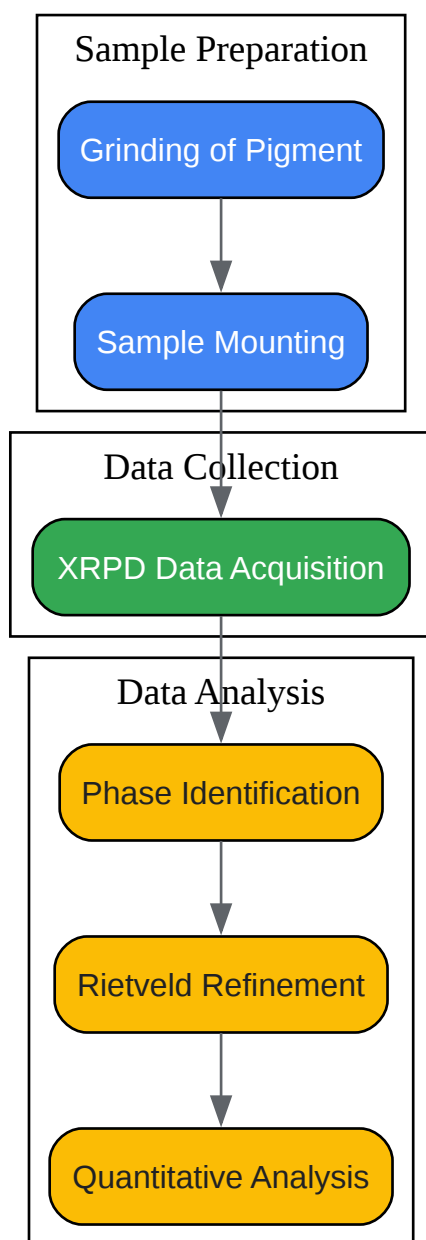
Rietveld refinement is a powerful method for analyzing the entire powder diffraction pattern to refine crystal structure and quantitative phase information.^[1] Software such as TOPAS, GSAS-II, or FullProf can be used for this purpose.

- Initial Model: Start the refinement with a known crystal structure model for the α -phase of **Pigment Yellow 183**.
- Refinement Strategy:

- Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.
- Unit Cell Parameters: Refine the lattice parameters (a , b , c , α , β , γ).
- Peak Profile Parameters: Refine the peak shape parameters (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function) to model the peak broadening due to instrumental and sample effects.
- Atomic Coordinates and Isotropic Displacement Parameters: If the initial model is sufficiently accurate, the atomic coordinates and isotropic displacement parameters (Biso) can be refined. For organic pigments, it is often necessary to use restraints or rigid body refinement for the organic molecule.
- Preferred Orientation: If preferred orientation is suspected, a correction model (e.g., March-Dollase) can be applied.
- Goodness-of-Fit: The quality of the Rietveld refinement is assessed by monitoring the weighted-profile R-factor (Rwp) and the goodness-of-fit (GOF or χ^2) values. A good refinement will have low R-values and a GOF close to 1. Visually inspect the difference plot between the observed and calculated patterns to ensure no systematic errors are present.

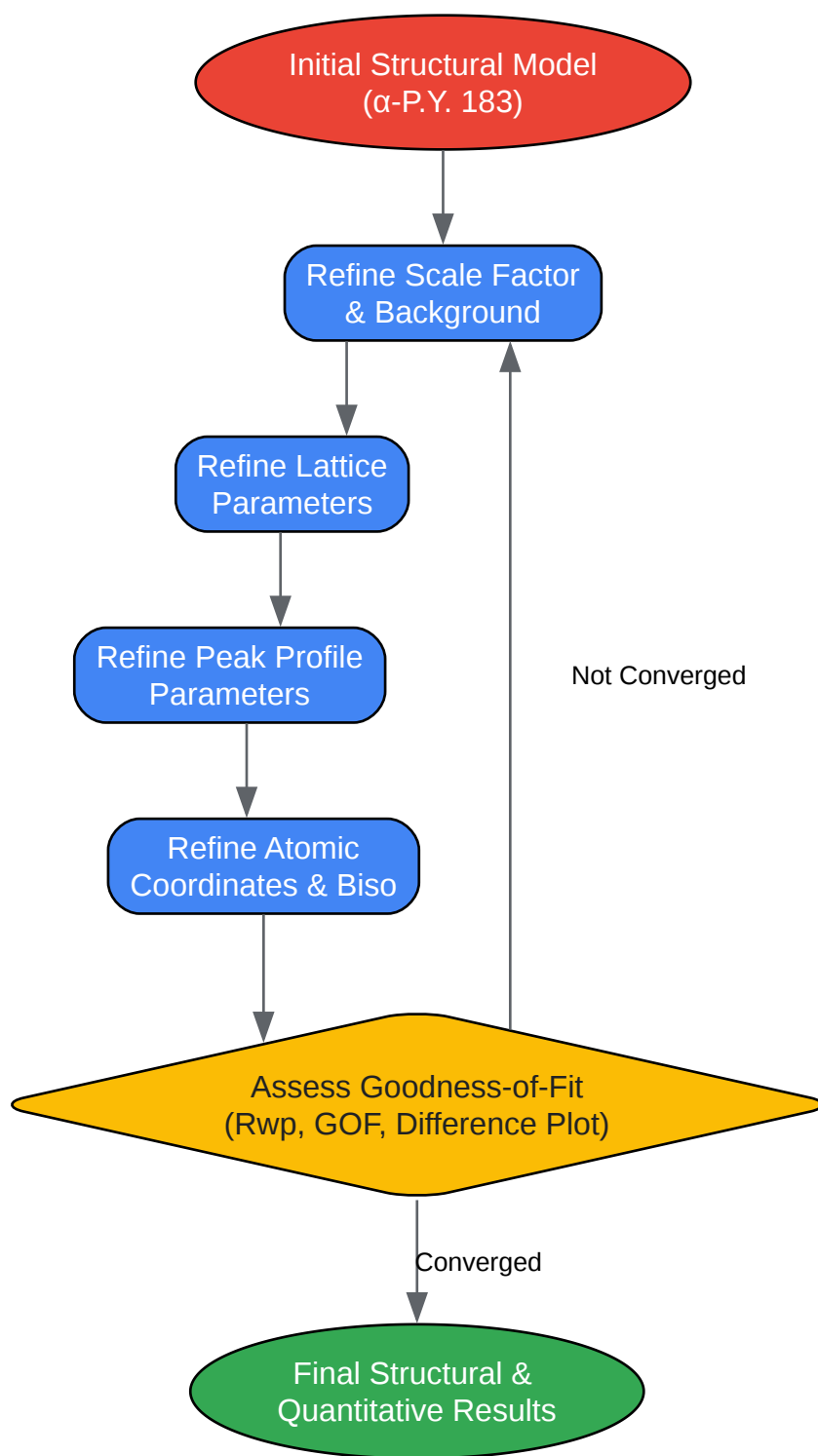
Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the XRPD analysis of **Pigment Yellow 183** and the logical flow of the Rietveld refinement process.



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Figure 1: Experimental workflow for XRPD analysis of **Pigment Yellow 183**.



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Figure 2: Logical flow of the Rietveld refinement process.

Conclusion

X-ray powder diffraction is an indispensable tool for the solid-state characterization of organic pigments like **Pigment Yellow 183**. The protocols outlined in this application note provide a robust framework for obtaining high-quality XRPD data and performing detailed structural analysis through Rietveld refinement. This level of characterization is essential for quality control, polymorphism screening, and understanding the structure-property relationships of pigments in various applications, including in the pharmaceutical industry where excipient characterization is critical.

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References

- 1. researchgate.net [researchgate.net]
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